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IGPS Kinetic Parameters and Structural Features

This table consolidates steady-state kinetic parameters for IGPS from various organisms to help you select

the most suitable enzyme for your experimental context.

Organism
KM for
CdRP
(μM)

kcat
(s⁻¹)

kcat/KM
(μM⁻¹s⁻¹)

Key Features and Notes Reference

Mycobacterium
tuberculosis

55 0.16 0.0029 Potential drug target; no
human homolog.

[1] [2]

Pseudomonas
aeruginosa

11.3 11.1 ~0.98 Highest known turnover
number; used in coupled

assays.

[1] [3]

Escherichia coli 0.3 2.7 9.00 Bifunctional enzyme (with

PRAI activity); well-studied
model.

[1]
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Organism
KM for
CdRP
(μM)

kcat
(s⁻¹)

kcat/KM
(μM⁻¹s⁻¹)

Key Features and Notes Reference

Sulfolobus
solfataricus

0.085 0.11 1.29 Thermostable; rate-limiting
step changes with

temperature.

[1]

Thermotoga
maritima

0.006 0.11 18.30 Extremely tight substrate

binding; thermostable.

[1]

> Note on Discrepancies: Reported KM values for the same enzyme (e.g., MtIGPS) can vary significantly

between studies, often due to differences in the synthesis and purity of the non-commercially available

substrate, CdRP [1]. The values in the table are representative examples.

Troubleshooting Guide & FAQs

Here are answers to common questions and solutions to specific issues you might encounter when working

with IGPS.

General Optimization

Q: How does temperature affect the IGPS reaction rate?

The activity of IGPS generally increases with temperature. However, the rate-limiting step can
change. For the thermophilic Sulfolobus solfataricus IGPS, the rate-limiting step shifts from

product release (below ~38°C) to chemical turnover (above ~38°C) [1]. For mesophilic enzymes
like the one from M. tuberculosis, the rate increases linearly with temperature in the 15-35°C

range without a change in the rate-limiting step [1].

Q: Is the decarboxylation step absolutely essential for indole formation?

No, recent evidence shows it is not strictly essential. While traditionally considered a

crucial decarboxylase, IGPS from Pseudomonas aeruginosa and E. coli shows weak
promiscuous activity on the decarboxylated substrate analog (PAdRP), producing IGP at a
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greatly reduced rate (~1000-fold lower) [4] [3] [5]. This finding is important for understanding

catalytic mechanism promiscuity.

Common Experimental Issues

Problem: Inconsistent kinetic results between studies.

Potential Cause & Solution: The substrate, CdRP, is not commercially available and must be
synthesized in-lab. Differences in purification protocols and final purity between laboratories are

a major source of variation in reported KM values [1]. To ensure reproducibility, meticulously
document your CdRP synthesis and purification method and use spectroscopic/metrometric

methods (e.g., NMR, MS) to confirm its purity and identity [2].

Problem: Low enzyme activity or catalytic efficiency.

Potential Causes & Solutions:
Check the N-terminal helix: The N-terminal α-helix (α0) forms a lid over the active site
and is critical for substrate binding. Its removal or destabilization dramatically increases

KM (reduces binding affinity) [3]. Ensure your protein construct includes an intact N-
terminus.

Investigate key residues: Certain non-conserved active-site residues can significantly
impact turnover. For example, in P. aeruginosa IGPS, Phe201 was identified as important

for its high turnover rate on both native and decarboxylated substrates [4] [3]. Consider
exploring residue variations at equivalent positions in your enzyme of interest.

Problem: Need to engineer IGPS for a new function or altered activity.

Guidance: IGPS is a classic (β/α)8-barrel (TIM barrel) enzyme and is often used as a scaffold
for de novo enzyme design [3]. Focus on flexible loops, particularly the βα-loop 1, which is

known to be important for catalysis and binding and guides necessary conformational
rearrangements during the reaction [3].

Experimental Protocols: Key Methodologies

Here are detailed methodologies for essential IGPS experiments based on published literature.

Protocol 1: Steady-State Kinetic Characterization of IGPS
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This protocol is adapted from assays performed on M. tuberculosis and P. aeruginosa IGPS [1] [3] [2].

Substrate Preparation: Synthesize and purify 1-(o-carboxyphenylamino)-1-deoxyribulose-5-
phosphate (CdRP). Characterize it using mass spectrometry and NMR to confirm purity [2].

Activity Assay: Monitor the IGPS-catalyzed reaction by following the increase in absorbance at 278
nm due to the formation of the indole-containing product, indole-3-glycerol phosphate (IGP) [1] [3].

Data Collection:
Prepare a range of CdRP substrate concentrations (e.g., 0-200 μM, depending on the enzyme's

KM).
Initiate the reaction by adding enzyme and record the initial velocity at each substrate

concentration.
Perform assays in triplicate at a controlled temperature (e.g., 25°C or 37°C).

Kinetic Analysis: Fit the initial velocity data versus substrate concentration to the Michaelis-Menten
equation using non-linear regression software to determine KM and kcat values.

Protocol 2: Probing the Catalytic Mechanism via pH-Rate
Profiling

This method helps identify acid/base residues involved in catalysis [6] [2].

Buffer Preparation: Prepare assay buffers that cover a broad pH range (e.g., pH 5.5 to 10.0) using
appropriate buffering agents.

Activity Measurement: Determine the initial reaction velocity of IGPS at each pH value using a fixed,
saturating concentration of CdRP substrate.

Data Analysis: Plot the log(kcat) or log(kcat/KM) against the pH. Inflection points in the resulting
profile indicate the pKa values of amino acid residues that must be in a specific protonation state for

binding or catalysis. For MtIGPS, this revealed that a deprotonated residue is necessary for CdRP
conversion [2].

IGPS Catalytic Mechanism

The following diagram illustrates the generally accepted multi-step mechanism of IGPS, which involves ring

closure, decarboxylation, and dehydration. Note that the specific roles of some catalytic residues remain

under investigation [6].
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The mechanism proceeds through these key stages [6]:

Ring Closure: The substrate's nitrogen atom initiates a nucleophilic attack, forming the pyrrole ring of
the indole. A conserved lysine (Lys110) is proposed to act as a general acid during this step.

Decarboxylation: The intermediate undergoes decarboxylation, releasing CO₂ and restoring
aromaticity. Recent studies show this step, while greatly accelerating the reaction, is not absolutely

essential [4] [3].
Dehydration: A water molecule is eliminated to form the final product, IGP. Evidence suggests Glu51
acts as a general base to initiate deprotonation, while Lys53 acts as a general acid [6].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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